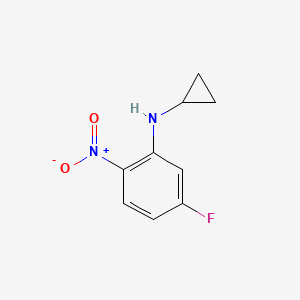

N-Cyclopropyl-5-fluoro-2-nitroaniline

Description

N-Cyclopropyl-5-fluoro-2-nitroaniline (CAS: 1248276-34-7) is a nitroaniline derivative featuring a cyclopropylamine substituent, a fluorine atom at the 5-position, and a nitro group at the 2-position of the benzene ring. Its discontinuation may stem from challenges in synthesis, stability, or application-specific limitations.

Properties

IUPAC Name |

N-cyclopropyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQAEBACHMXJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705495 | |

| Record name | N-Cyclopropyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248276-34-7 | |

| Record name | N-Cyclopropyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-fluoro-2-nitroaniline typically involves the nitration of N-Cyclopropyl-5-fluoroaniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, other nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-Cyclopropyl-5-fluoro-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

N-Cyclopropyl-5-fluoro-2-nitroaniline has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity. Detailed studies on the molecular pathways involved can provide insights into the compound’s biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS: 887351-37-3)

- Structural Difference : Fluorine at the 4-position instead of the 5-position.

- Implications: The positional shift alters electron distribution and steric interactions.

- Status : Listed by Combi-Blocks without a "discontinued" label, suggesting comparative availability .

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline

- Key Findings: A 2023 study compared these non-cyclopropyl fluoro-nitroaniline isomers. Spectroscopy: The 2-nitro-5-fluoro isomer exhibited stronger hydrogen-bonding interactions due to proximity of the nitro and amino groups . Molecular Docking: The 5-nitro-2-fluoro isomer showed higher binding affinity in protein-ligand models, attributed to optimized electrostatic interactions .

- Relevance : While lacking a cyclopropyl group, these results highlight how substituent positions critically influence electronic properties and bioactivity .

Substituent Variations

N-Cyclopropylformamide (CAS: 58644-54-5)

- Structural Difference : Replaces the nitro and fluoro groups with a formamide moiety.

- Implications : The absence of electron-withdrawing groups (nitro, fluoro) reduces aromatic ring electron deficiency, likely altering reactivity in nucleophilic substitution or redox reactions .

D/L-Cyclopropylglycine (CAS: 49607-01-4, 49606-99-7)

- Structural Difference: Cyclopropyl group integrated into amino acid backbones.

Functional Group Analogs

7-Chloro-1-(4-fluorophenyl)-heptan-1-one (CAS: 1248276-34-7)

- Structural Difference : Replaces the nitroaniline core with a ketone and chloro-fluorophenyl chain.

Biological Activity

N-Cyclopropyl-5-fluoro-2-nitroaniline is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group, a fluorine atom, and a nitro group attached to an aniline structure. The molecular formula is , with a molecular weight of approximately 196.18 g/mol. The unique arrangement of these functional groups contributes to its distinct chemical properties and potential applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluorine groups enhances the compound's binding affinity and selectivity towards these targets. The cyclopropyl group may also influence the compound's stability and reactivity, which are critical for its biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Compounds with similar structures have been shown to inhibit various cancer cell lines through different mechanisms, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been observed to promote programmed cell death in certain cancer cells, contributing to its anticancer activity.

For instance, studies have highlighted that compounds similar to this compound demonstrate notable efficacy against non-small cell lung cancer (NSCLC) by targeting mutated forms of the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

This compound also shows potential antimicrobial activity. Similar compounds are known for their effectiveness against various pathogens, suggesting that this compound could be effective against specific bacterial or fungal strains. However, detailed biological assays are necessary to elucidate its full antimicrobial potential.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Case Study on Anticancer Activity :

-

Enzyme Inhibition Studies :

- Interaction studies revealed that the compound binds effectively to certain enzymes involved in cancer metabolism, leading to reduced proliferation rates in treated cell lines.

-

Comparative Analysis with Similar Compounds :

- Comparative studies with structurally similar compounds showed that this compound exhibited superior binding affinity towards targeted receptors, enhancing its therapeutic profile.

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibits NSCLC cell line growth | IC50 < 0.1 μM |

| Antimicrobial | Potential effectiveness against specific pathogens | Pending further study |

| Enzyme Inhibition | Binds to enzymes involved in cancer metabolism | IC50 values vary by target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.